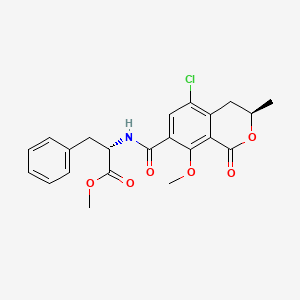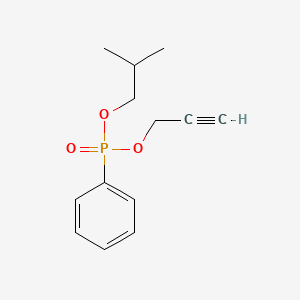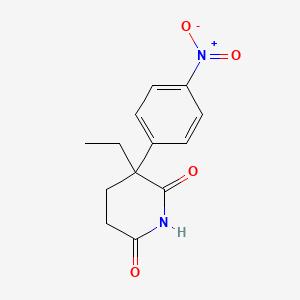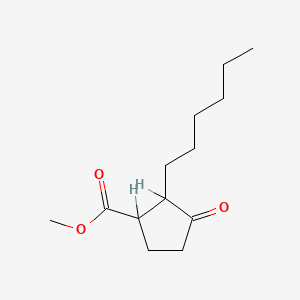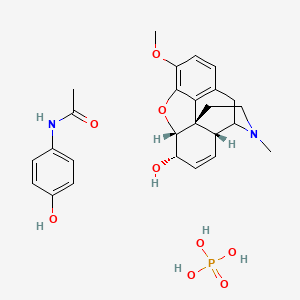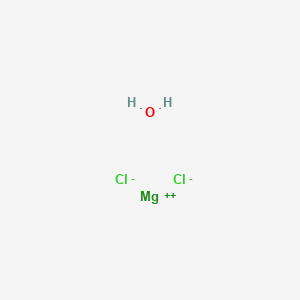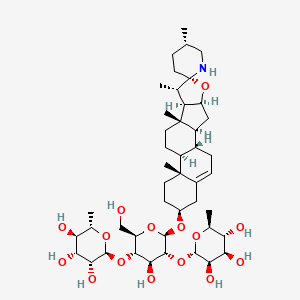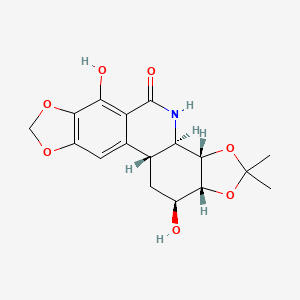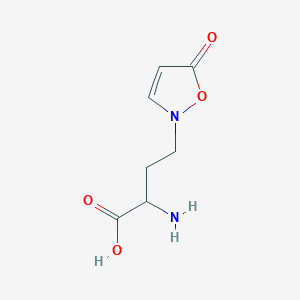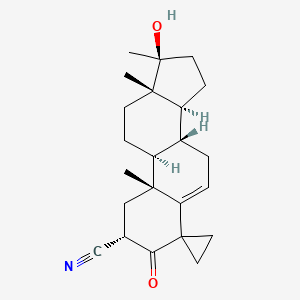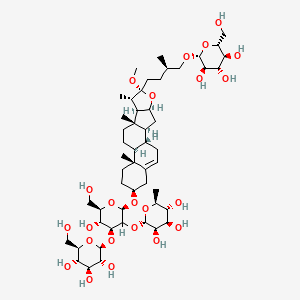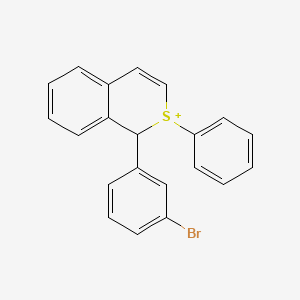
(S)-苯甲腈
描述
Synthesis Analysis
Enzymatic methods are increasingly employed for the enantiopure synthesis of (S)-Mandelonitrile, leveraging hydroxynitrile lyases (HNLs) due to their high stereoselectivity and environmentally benign nature. Asif and Bhalla (2017) demonstrated the synthesis of enantiopure (S)-Mandelonitrile using HNL from wild apricot (Prunus armeniaca L.) in an aqueous/organic biphasic system, achieving over 99% enantiomeric excess (ee) (Asif & Bhalla, 2017).
Molecular Structure Analysis
The molecular structure of (S)-Mandelonitrile features a chiral center, which is crucial for its enantiomeric specificity. Techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are instrumental in characterizing its structure and purity. Fenselau et al. (1977) used these methods to analyze synthesized Mandelonitrile beta-glucuronide, a related compound, affirming the importance of structure analysis in understanding the compound's properties and reactivity (Fenselau et al., 1977).
科学研究应用
生物催化生产
(S)-苯甲腈是生物催化过程中的关键化合物。Martínková和Křen(2018)解释说,它用于生产光学纯的苯甘酸及其类似物,这在制药化学和手性分离剂中至关重要。这些化合物的酶合成通常涉及腈酶催化的水解,这是一个以高产物浓度和对映选择性为特征的过程。他们指出缺乏类似的(S)-苯甘酸过程,但强调了将苯甲醛的S-选择性氰化与(S)-苯甘腈的对映保留水解耦合的潜力,以生产(S)-酸或(S)-酰胺 (Martínková & Křen, 2018)。
苯甘腈裂解酶研究
Kuroki和Conn(1989)专注于苯甘腈裂解酶,它催化(S)-苯甘腈分解为苯甲醛和氢氰化物。他们在美洲木犀榄中发现了一种独特的裂解酶,与李属植物不同,它似乎不是黄素蛋白。这种裂解酶对(S)-苯甘腈具有特异活性,是一种糖蛋白 (Kuroki & Conn, 1989)。
酶合成和水解
Yamamoto等人(1991)证明了使用具有对苯甘腈具有R-对映选择性的腈酶的粪链球菌从混合苯甘腈中生产R-(-)-苯甘酸。这个过程实现了高产率和对映体过量,突显了微生物生物转化在从苯甘腈中生产苯甘酸的特定对映体方面的潜力 (Yamamoto et al., 1991)。
属性
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28549-12-4 | |
| Record name | Mandelonitrile, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-mandelonitrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Mandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDELONITRILE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

